molecular formula C23H24N2O3S B3436637 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

Cat. No.: B3436637
M. Wt: 408.5 g/mol
InChI Key: FMDCMRMFEUGULI-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety

Properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-8-14-22(18(2)16-17)25-29(27,28)21-12-10-20(11-13-21)24-23(26)15-9-19-6-4-3-5-7-19/h3-8,10-14,16,25H,9,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDCMRMFEUGULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2,4-dimethylaniline with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the sulfonamide intermediate.

    Coupling with the propanamide moiety: The sulfonamide intermediate is then coupled with 3-phenylpropanoic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It is studied for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is employed in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both sulfonamide and propanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
Reactant of Route 2
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N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

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